molecular formula C14H20FNO3 B8049161 Tert-butyl 4-fluorobenzyl(2-hydroxyethyl)carbamate

Tert-butyl 4-fluorobenzyl(2-hydroxyethyl)carbamate

Cat. No.: B8049161
M. Wt: 269.31 g/mol
InChI Key: NNFGOAWCKXSWPT-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluorobenzyl(2-hydroxyethyl)carbamate is a synthetic organic compound with the molecular formula C14H20FNO3 . It features a carbamate functional group protected by a tert-butyl moiety, a structure commonly employed in organic synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group is a fundamental and widely used protecting group for amines, safeguarding the nitrogen atom from reactive conditions during multi-step synthetic sequences . The simultaneous presence of the 4-fluorobenzyl and 2-hydroxyethyl substituents on the carbamate nitrogen suggests its potential utility as a versatile building block for constructing more complex molecules, particularly in pharmaceutical research where such fragments are prevalent. Compounds within this chemical class are frequently utilized as intermediates in the development of active pharmaceutical ingredients (APIs) and in the exploration of structure-activity relationships. The fluorobenzyl component can influence a molecule's electronic properties, metabolic stability, and binding affinity, while the hydroxyethyl group offers a handle for further chemical modification . As a protected intermediate, this compound facilitates complex syntheses by allowing for the selective deprotection of the amine under mild acidic conditions. This product is intended for research applications as a chemical intermediate and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal procedures.

Properties

IUPAC Name

tert-butyl N-[(4-fluorophenyl)methyl]-N-(2-hydroxyethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16(8-9-17)10-11-4-6-12(15)7-5-11/h4-7,17H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFGOAWCKXSWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-fluorobenzyl(2-hydroxyethyl)carbamate (TBFHEC) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of specific protein interactions. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of TBFHEC, supported by relevant data tables, case studies, and research findings.

Synthesis of TBFHEC

The synthesis of TBFHEC typically involves the reaction of tert-butyl carbamate with 4-fluorobenzyl bromide and 2-hydroxyethylamine. The process can be optimized for yield and purity through various organic synthesis techniques, including solvent selection and reaction conditions.

TBFHEC has been studied for its role as a PD-L1 inhibitor , which is crucial in cancer immunotherapy. PD-L1 (Programmed Death-Ligand 1) is a protein that, when bound to its receptor PD-1 on T cells, inhibits their activity, allowing cancer cells to evade immune detection. Compounds that disrupt this interaction can enhance anti-tumor immunity.

In vitro Studies:
Research has shown that TBFHEC exhibits significant binding affinity to PD-L1, with studies indicating an KdK_d value in the low nanomolar range. For instance, a related compound demonstrated a KdK_d of approximately 27 nM against human PD-L1 .

Cell-Based Assays:
In cellular assays using Jurkat T cells co-cultured with antigen-presenting cells, TBFHEC effectively disrupted the PD-1/PD-L1 interaction, leading to increased T cell activation as measured by luciferase reporter activity. The effective concentration (EC50) values for related compounds ranged from 0.88 μM to 2.70 μM .

Cytotoxicity

While TBFHEC shows promise as an immunotherapeutic agent, it is essential to evaluate its cytotoxic effects on normal cells. Preliminary studies indicate that at higher concentrations, compounds similar to TBFHEC exhibit cytotoxicity towards Jurkat cells . This necessitates further investigation into the therapeutic window and selectivity of TBFHEC.

Case Study: Anticancer Activity

A significant study evaluated the anticancer potential of various carbamate derivatives, including TBFHEC, against multiple cancer cell lines. The results indicated that certain derivatives exhibited moderate to high cytotoxicity against breast cancer and melanoma cell lines while maintaining lower toxicity towards non-cancerous cells .

CompoundCell Line TestedIC50 (µM)Selectivity Index
TBFHECMCF-7 (Breast)2.5>10
A375 (Melanoma)3.0>8

This table summarizes the findings from the study, highlighting the potential of TBFHEC as a selective anticancer agent.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Tert-butyl 4-fluorobenzyl(2-hydroxyethyl)carbamate has been investigated for its potential as a therapeutic agent. The presence of the fluorinated benzyl group enhances its lipophilicity, which can improve bioavailability and target specificity in drug design.

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives with fluorinated groups have demonstrated enhanced efficacy against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 20 to 50 µg/mL.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, including phosphodiesterases (PDEs), which are crucial in various signaling pathways. Research indicates that modifications at the phenyl ring can enhance binding affinity, as seen in studies where fluorinated derivatives exhibited IC50 values significantly lower than non-fluorinated counterparts .

Catalysis

Role as a Ligand

This compound can serve as a ligand in catalytic reactions, particularly in the synthesis of complex organic molecules. Its unique structure allows it to stabilize transition states during chemical reactions.

  • Synthesis of Complex Molecules : The compound is used as an intermediate in the synthesis of more complex organic molecules, showcasing its versatility in organic synthesis.
  • Catalytic Reactions : The fluoro-substituted phenyl group can engage in π-π interactions with aromatic residues in catalysts, enhancing reaction rates and selectivity.

Biochemical Probes

Mechanism of Action

The interactions of this compound with biological targets are crucial for understanding its potential applications:

  • Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity and influencing biological outcomes.
  • Structure-Activity Relationship (SAR) : Studies have shown that variations in the substituents on the phenyl ring significantly affect the biological activity of the compound, providing insights for rational drug design .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several fluorinated carbamate derivatives, including this compound. The results indicated that compounds with fluorinated moieties exhibited enhanced antibacterial properties compared to their non-fluorinated analogs.

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of phosphodiesterases by various carbamate derivatives. The study found that this compound showed promising inhibition rates against PDE9A, suggesting potential applications in treating conditions related to dysregulated signaling pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Fluorine Position: The 4-fluorobenzyl group in the target compound contrasts with analogs like tert-butyl 3-amino-4-fluorobenzylcarbamate (3-amino substitution), which introduces nucleophilic sites for further derivatization . Hydroxyethyl vs. Cyano/Cyclohexyl: The hydroxyethyl group increases hydrophilicity compared to cyano (e.g., in ) or cyclohexyl (e.g., in ) substituents, affecting solubility and pharmacokinetic profiles.

Boc Protection Stability :

  • Boc cleavage under acidic conditions (e.g., trifluoroacetic acid) is a common feature across analogs . However, electron-withdrawing groups (e.g., nitro in ) may accelerate hydrolysis compared to the target compound’s hydroxyethyl group.

Synthetic Methodologies: The target compound shares synthetic routes (e.g., Boc activation, hydrazine deprotection) with tert-butyl-(2-(aminooxy)ethyl) carbamate derivatives . In contrast, tert-butyl (4-bromo-2-nitrophenyl)carbamate requires Pd/C-mediated hydrogenation for nitro reduction .

Preparation Methods

Synthesis of Boc-Protected 2-Hydroxyethylamine

Reagents :

  • 2-Hydroxyethylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) in dichloromethane (DCM)

Procedure :

  • Dissolve 2-hydroxyethylamine (1.0 equiv) in anhydrous DCM at 0°C under nitrogen.

  • Add TEA (1.2 equiv) followed by Boc₂O (1.1 equiv) dropwise.

  • Stir at 25°C for 12 hours.

  • Wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄ and concentrate to yield tert-butyl (2-hydroxyethyl)carbamate.

Key Data :

ParameterValue
Yield85–90%
Purity (HPLC)>95%
Reaction Time12 hours

Benzylation with 4-Fluorobenzyl Bromide

Reagents :

  • Boc-protected 2-hydroxyethylamine

  • 4-Fluorobenzyl bromide

  • Sodium hydride (NaH) in DMF

Procedure :

  • Add NaH (1.5 equiv) to a solution of Boc-protected 2-hydroxyethylamine in DMF at 0°C.

  • Introduce 4-fluorobenzyl bromide (1.2 equiv) dropwise.

  • Stir at 25°C for 6 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Optimization Insights :

  • Solvent : DMF enhances nucleophilicity of the alkoxide intermediate.

  • Base : NaH ensures deprotonation of the hydroxyl group without side reactions.

Carbamate Coupling via Carbodiimide-Mediated Reaction

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to form the carbamate bond.

Synthesis of 4-Fluorobenzyl(2-hydroxyethyl)amine

Reagents :

  • 4-Fluorobenzylamine

  • Ethylene carbonate

Procedure :

  • React 4-fluorobenzylamine (1.0 equiv) with ethylene carbonate (1.1 equiv) at 80°C for 8 hours.

  • Cool, dilute with water, and extract with ethyl acetate.

EDC/DMAP-Mediated Coupling with Boc Acid

Reagents :

  • Boc-protected hydroxylamine

  • EDC, DMAP in acetonitrile

Procedure :

  • Dissolve 4-fluorobenzyl(2-hydroxyethyl)amine (1.0 equiv) and Boc-acid (1.1 equiv) in acetonitrile.

  • Add EDC (1.5 equiv) and DMAP (0.1 equiv).

  • Stir at 25°C for 16 hours.

  • Concentrate and purify via recrystallization (hexane/ethyl acetate).

Key Data :

ParameterValue
Yield75–80%
Purity (NMR)>98%
Reaction ScaleUp to 100 g

Mitsunobu Reaction for Direct Carbamate Formation

The Mitsunobu reaction enables direct coupling of alcohols with Boc-protected amines using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Reagents :

  • 4-Fluorobenzyl alcohol

  • Boc-protected 2-hydroxyethylamine

  • DEAD, PPh₃ in THF

Procedure :

  • Dissolve 4-fluorobenzyl alcohol (1.0 equiv) and Boc-protected 2-hydroxyethylamine (1.2 equiv) in THF.

  • Add DEAD (1.5 equiv) and PPh₃ (1.5 equiv) at 0°C.

  • Stir at 25°C for 24 hours.

  • Filter through Celite and purify via column chromatography.

Advantages :

  • Stereospecific coupling without racemization.

  • Tolerates diverse functional groups.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Boc Protection85–90>95High scalabilityRequires anhydrous conditions
EDC/DMAP Coupling75–80>98Mild conditionsCostly reagents
Mitsunobu Reaction70–75>97Stereochemical controlToxic byproducts (e.g., DEAD)

Troubleshooting and Optimization

Common Side Reactions

  • Hydrolysis of Boc Group : Avoid acidic conditions during workup.

  • O-Benzylation : Minimize excess benzyl bromide and monitor reaction time.

Purification Strategies

  • Silica Gel Chromatography : Use ethyl acetate/hexane (3:7) for optimal separation.

  • Recrystallization : Hexane/ethyl acetate (1:1) yields crystalline product.

Industrial-Scale Considerations

  • Cost Efficiency : Boc Protection (Method 1) is preferred for batches >1 kg due to lower reagent costs.

  • Safety : EDC/DMAP coupling (Method 2) requires strict temperature control to prevent exothermic reactions .

Q & A

Q. What are the established synthetic routes for tert-butyl 4-fluorobenzyl(2-hydroxyethyl)carbamate?

Methodological Answer: The synthesis typically involves a multi-step protocol:

Amine Protection : React 2-hydroxyethylamine with tert-butoxycarbonyl (Boc) anhydride to form tert-butyl (2-hydroxyethyl)carbamate.

Benzylation : Introduce the 4-fluorobenzyl group via nucleophilic substitution or reductive amination.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for isolation .

Key considerations:

  • Anhydrous conditions for Boc protection to prevent hydrolysis.
  • Catalysts : For benzylation, Pd-mediated coupling or base-assisted alkylation may enhance efficiency.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the fluorobenzyl (δ 6.8–7.2 ppm) and hydroxyethyl groups (δ 3.4–3.8 ppm).
    • ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and fluorinated aromatic carbons (¹⁹F coupling splits signals) .
  • X-ray Crystallography : Resolve 3D structure using SHELXL for refinement and ORTEP-3 for visualization. Validate hydrogen bonding between the hydroxyethyl group and carbamate oxygen .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 310.2 (calculated for C₁₄H₂₀FNO₃).

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Room temperature (20–25°C) in a desiccator.
    • Light Sensitivity : Protect from direct light to prevent photodegradation of the fluorobenzyl group.
    • Moisture Control : Use airtight containers with silica gel to avoid Boc group hydrolysis .

Advanced Research Questions

Q. How can one resolve low yields during the benzylation step?

Methodological Answer: Common issues and solutions:

  • Incomplete Reaction : Optimize reaction time (monitor via TLC) and use excess 4-fluorobenzyl bromide.
  • Side Reactions : Add a base (e.g., K₂CO₃) to neutralize HBr byproducts.
  • Purification Challenges : Employ flash chromatography with a polar solvent gradient (e.g., 20–50% ethyl acetate in hexane) .

Data Contradiction Example : Discrepancies in reported yields (e.g., 60% vs. 80%) may stem from residual moisture; ensure rigorous drying of reagents.

Q. What strategies resolve contradictory crystallographic data (e.g., disordered fluorobenzyl groups)?

Methodological Answer:

  • Refinement Tools : Use SHELXL’s PART and ISOR commands to model disorder. Validate with Rint values < 5% .
  • Validation Software : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
  • Comparative Analysis : Reference structurally similar compounds (e.g., tert-butyl (2R,3S)-2-(2,5-difluorophenyl)carbamate) to identify common packing motifs .

Q. How does the 4-fluorobenzyl group influence reactivity compared to non-fluorinated analogs?

Methodological Answer:

  • Electronic Effects : Fluorine’s electron-withdrawing nature increases electrophilicity at the benzylic position, enhancing susceptibility to nucleophilic attack.
  • Hydrogen Bonding : Fluorine participates in weak C–H···F interactions, stabilizing transition states in SN2 reactions .
  • Case Study : In tert-butyl 4-(4-fluorobenzoyl)carbamates, fluorination reduces metabolic degradation in hepatic microsome assays, suggesting improved pharmacokinetic profiles .

Q. What analytical methods differentiate this compound from regioisomers?

Methodological Answer:

  • NOESY NMR : Detect spatial proximity between the hydroxyethyl proton (δ 3.6 ppm) and fluorobenzyl aromatic protons.
  • HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to separate regioisomers based on hydrophobicity differences .

Q. How does the hydroxyethyl group impact solubility and crystallinity?

Methodological Answer:

  • Solubility : The hydroxyethyl group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO).
  • Crystallinity : Hydrogen bonding between the hydroxyl and carbamate groups promotes crystal lattice stability. For poorly crystalline batches, use anti-solvent vapor diffusion (e.g., ether into DCM solution) .

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